Bpoc-thr(tbu)-osu

Vue d'ensemble

Description

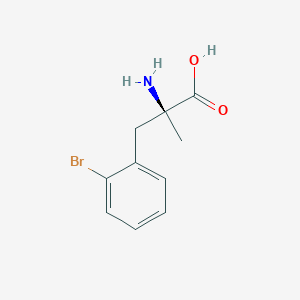

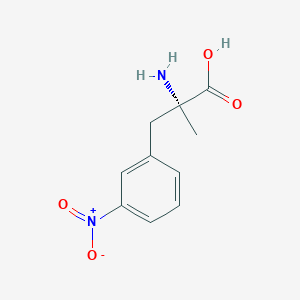

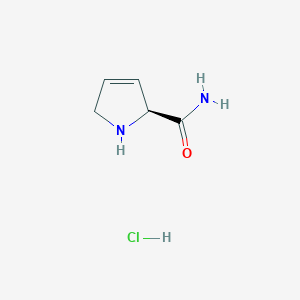

“Bpoc-thr(tbu)-osu” is a derivative of the amino acid threonine . It is also known as Boc-Thr(tBu)-OH . The Boc (tert-butoxycarbonyl) group is a protective group used in peptide synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Thr(tBu)-OH include a melting point of 95 - 98 °C , and it appears as a white to slight yellow to beige powder . It is soluble in 1 mmole in 2 ml DMF . The storage temperature is below +30°C .

Applications De Recherche Scientifique

Bis(pyridylimino)isoindolato Osmium Complexes : A study by Müller, Wadepohl, and Gade (2015) explored osmium complexes with 1,3-bis(2-pyridylimino)isoindolates (BPI) ligands, focusing on their structural chemistry and reactivity. This research is related to the broader field of organometallic chemistry, which may involve similar ligand frameworks to those found in Bpoc-thr(tbu)-osu (Müller, Wadepohl, & Gade, 2015).

Novel Silicon-Based Protective Groups for Tyrosine : Fotouhi and Kemp (1993) developed a novel class of silyl-based protective groups for the side chain of tyrosine, compatible with the Bpoc/t-Bu strategy. This study is significant for peptide synthesis and may offer insights into the functionalities of components similar to this compound (Fotouhi & Kemp, 1993).

Practical Preparation and Deblocking Conditions for N-α-Bpoc-Xxx-OH Derivatives : Kemp et al. (2009) provided detailed methodologies for preparing salts of various L-amino acid derivatives, including those protected by the Bpoc group. This research is directly relevant to peptide synthesis, where this compound might be used (Kemp et al., 2009).

Synthesis of Phosphopeptides via the Bpoc-Based Approach : Attard, Reynolds, and Perich (2007) explored the use of the Bpoc group in the synthesis of phosphopeptides, highlighting its compatibility with acid-labile side chain protecting groups. This study might be relevant to understanding the applications of this compound in peptide synthesis (Attard, Reynolds, & Perich, 2007).

Mécanisme D'action

Target of Action

Bpoc-Thr(Tbu)-Osu, also known as Boc-Thr(tBu)-OH, is a derivative of the amino acid threonine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid threonine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino moiety, and its removal is achieved by treatment with acid, most often trifluoroacetic acid (TFA) . This allows for the stepwise assembly of the peptide chain .

Biochemical Pathways

The compound is involved in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst . This suggests that it may play a role in the modification of biochemical pathways involving these glycosides .

Pharmacokinetics

Its properties, such as its solubility and stability, can impact its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence . By protecting the amino group of threonine, it prevents unwanted reactions and ensures that the amino acid is incorporated into the peptide chain at the correct location .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the removal of the Boc group . Additionally, temperature can impact the rate of peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the effective use of this compound in peptide synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

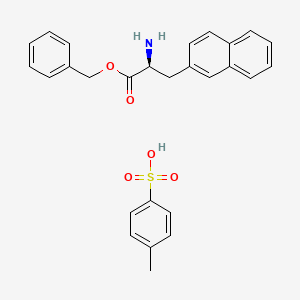

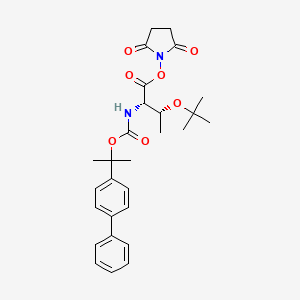

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSETYDOAFGWCOY-KOSHJBKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

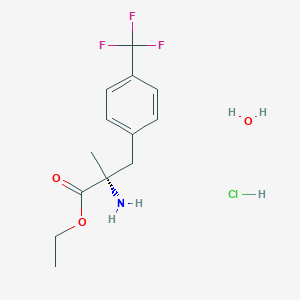

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.